molecular formula C13H9Cl3 B1200816 Bis(p-chlorophenyl)chloromethane CAS No. 782-08-1

Bis(p-chlorophenyl)chloromethane

Cat. No. B1200816
CAS RN: 782-08-1
M. Wt: 271.6 g/mol
InChI Key: LKBJQRZQDCMBBJ-UHFFFAOYSA-N
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Patent
US05001127

Procedure details

Thionyl chloride (10 mL, 137 mmol) was added dropwise to 4-chlorobenzhydrol (12.66 g, 50 mmol) in CH2Cl2 (200 mL) under nitrogen over 15 min. After 18 h and solvent removal in vacuo, the crude product was dissolved in methylene chloride (250 mL) and washed with saturated NaHCO3 (3×50 mL), dried over Na2SO4, and concentrated in vacuo to a thin, amber oil (12.53 g). Upon standing at room temperature for 1 h, crystallization occured to give pure product (12.5 g, 88.4%) as a white solid, mp 61°-64° C. DCI/MS (M+1) 235. 400 MHz 1H NMR (CDCl3) δ: 7.35 (m, 8H), 6.05 (s, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
88.4%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:19]=[CH:18][C:9]([CH:10](O)[C:11]2[CH:16]=[CH:15]C=[CH:13][CH:12]=2)=[CH:8][CH:7]=1.[CH2:20]([Cl:22])Cl>>[Cl:5][C:6]1[CH:19]=[CH:18][C:9]([CH:10]([C:11]2[CH:16]=[CH:15][C:20]([Cl:22])=[CH:13][CH:12]=2)[Cl:3])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12.66 g
Type
reactant
Smiles
ClC1=CC=C(C(C2=CC=CC=C2)O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent removal in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in methylene chloride (250 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a thin, amber oil (12.53 g)
WAIT
Type
WAIT
Details
Upon standing at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
crystallization

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(Cl)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.